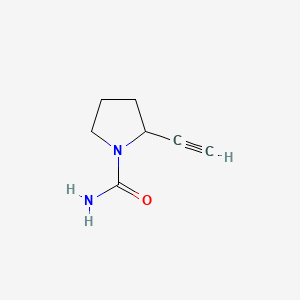
2-Ethynylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylpyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring with an ethynyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyrrolidine-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-D-proline methyl ester.
Reduction: The ester is reduced using DIBAL-H (Diisobutylaluminum hydride) in dichloromethane at low temperatures (-76°C).
Amidation: The resulting intermediate undergoes amidation with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate.
Cyclization: The final step involves cyclization to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted pyrrolidine derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic reagents
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives
Scientific Research Applications
2-Ethynylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antibacterial properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethynylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Pyrrolidine-2-carboxamide: Similar structure but lacks the ethynyl group.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups, leading to different reactivity.
Prolinol: A hydroxylated derivative of pyrrolidine
Uniqueness: 2-Ethynylpyrrolidine-1-carboxamide is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-ethynylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-2-6-4-3-5-9(6)7(8)10/h1,6H,3-5H2,(H2,8,10) |
InChI Key |
OCNJBNSAAFVWJF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCN1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


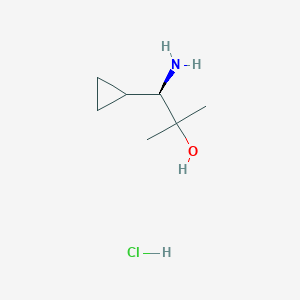

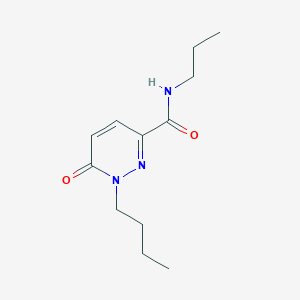

![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
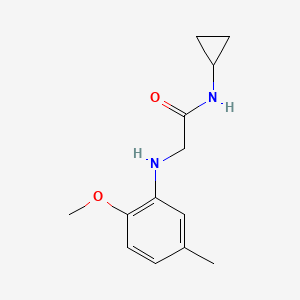
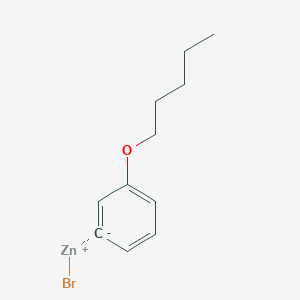
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)
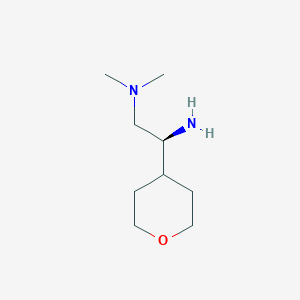
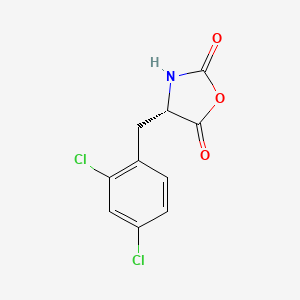
![exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane](/img/structure/B14895339.png)
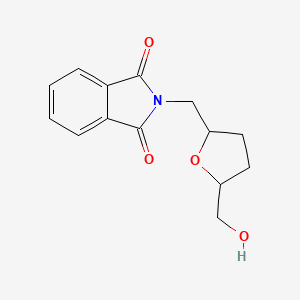
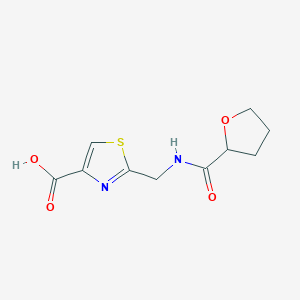
![4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
